Methyl 2-(prop-2-yn-1-yloxy)benzoate
Overview
Description
Methyl 2-(prop-2-yn-1-yloxy)benzoate is an organic compound with the molecular formula C₁₁H₁₀O₃. It is a derivative of benzoic acid, where the hydrogen atom of the carboxyl group is replaced by a methyl group and the hydrogen atom of the hydroxyl group is replaced by a prop-2-yn-1-yloxy group. This compound is of interest in various fields of research due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
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Esterification Reaction: : One common method to synthesize methyl 2-(prop-2-yn-1-yloxy)benzoate involves the esterification of 2-hydroxybenzoic acid (salicylic acid) with propargyl alcohol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically proceeds under reflux conditions to ensure complete conversion.
C7H6O3+C3H4O→C11H10O3+H2O
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Industrial Production Methods: : Industrially, the synthesis might involve continuous flow reactors to optimize the reaction conditions and improve yield. Catalysts such as p-toluenesulfonic acid can be used to facilitate the esterification process. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : Methyl 2-(prop-2-yn-1-yloxy)benzoate can undergo oxidation reactions, particularly at the alkyne group. Common oxidizing agents include potassium permanganate (KMnO₄) and osmium tetroxide (OsO₄), which can convert the alkyne to a diketone or carboxylic acid derivatives.
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Reduction: : The compound can be reduced using hydrogenation techniques. Catalysts such as palladium on carbon (Pd/C) can be employed to reduce the alkyne group to an alkene or alkane.
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Substitution: : Nucleophilic substitution reactions can occur at the ester group. For instance, reacting with a nucleophile like sodium methoxide (NaOCH₃) can lead to the formation of different ester derivatives.
Common Reagents and Conditions
Oxidation: KMnO₄, OsO₄, under acidic or basic conditions.
Reduction: H₂ gas with Pd/C catalyst, under atmospheric or elevated pressure.
Substitution: NaOCH₃, under reflux conditions.
Major Products
Oxidation: Diketones, carboxylic acids.
Reduction: Alkenes, alkanes.
Substitution: Various ester derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
Methyl 2-(prop-2-yn-1-yloxy)benzoate is used as an intermediate in organic synthesis. Its unique structure allows it to participate in various chemical reactions, making it valuable for the synthesis of more complex molecules.
Biology and Medicine
In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its derivatives might exhibit biological activity, making it a candidate for drug development and pharmacological studies.
Industry
In the industrial sector, this compound can be used in the production of polymers and resins. Its reactivity with other chemicals makes it suitable for creating materials with specific properties.
Mechanism of Action
The mechanism by which methyl 2-(prop-2-yn-1-yloxy)benzoate exerts its effects depends on the context of its use. In chemical reactions, its alkyne group can undergo addition reactions, while the ester group can participate in hydrolysis or transesterification reactions. The molecular targets and pathways involved vary based on the specific application, whether in synthetic chemistry or biological systems.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-hydroxybenzoate: Similar structure but lacks the prop-2-yn-1-yloxy group.
Methyl 2-(prop-2-en-1-yloxy)benzoate: Similar but with an alkene instead of an alkyne group.
Ethyl 2-(prop-2-yn-1-yloxy)benzoate: Similar but with an ethyl ester instead of a methyl ester.
Uniqueness
Methyl 2-(prop-2-yn-1-yloxy)benzoate is unique due to the presence of both an ester and an alkyne group, which confer distinct reactivity patterns. This dual functionality allows it to participate in a broader range of chemical reactions compared to its analogs.
By understanding the properties, synthesis, and applications of this compound, researchers can better utilize this compound in various scientific and industrial contexts.
Properties
IUPAC Name |
methyl 2-prop-2-ynoxybenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O3/c1-3-8-14-10-7-5-4-6-9(10)11(12)13-2/h1,4-7H,8H2,2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYKFWIYGJGNLRD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1OCC#C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80376891 | |
Record name | Methyl 2-[(prop-2-yn-1-yl)oxy]benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80376891 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
59155-84-9 | |
Record name | Methyl 2-[(prop-2-yn-1-yl)oxy]benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80376891 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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